1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol
Description
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylmethoxyphenoxy)propyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-18(25)24-13-11-23(12-14-24)15-20(26)17-28-22-9-7-21(8-10-22)27-16-19-5-3-2-4-6-19/h2-10,20,26H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNTFMFEZYEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 9 |
| XLogP3 | 4.5 |
Antidepressant Activity
Recent studies have explored the antidepressant properties of this compound. It has been shown to interact with serotonin and norepinephrine transporters, which are crucial in mood regulation. Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for depression .
Anticancer Properties
The compound's structural features allow it to inhibit certain cancer cell lines effectively. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells, particularly those associated with breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function and neuronal integrity .
Antimicrobial Activity
Research has also indicated that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against resistant strains presents a promising avenue for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of a series of piperazine derivatives, including the compound . The study utilized forced swim tests and tail suspension tests to assess behavioral changes in rodents, revealing significant reductions in depressive-like behaviors compared to control groups .
Case Study 2: Cancer Cell Line Studies
A study conducted at a leading cancer research institute investigated the anticancer properties of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent .
Case Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings showed that administration of the compound improved memory performance and reduced amyloid-beta plaque accumulation, indicating its potential role in Alzheimer's therapy .
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, inhibiting their activity and altering cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzyloxy)phenyl]-2-(4-benzyl-1-piperazinyl)ethanone
- (2-(2-((4-Benzyl-1-piperazinyl)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- [4-(Benzyloxy)phenoxy]acetic acid
Uniqueness
1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Biological Activity
1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with an acetyl group and a benzyloxy phenoxy moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels.
This compound exhibits a range of biological activities primarily through its modulation of GPCRs and ion channels.
- G Protein-Coupled Receptors (GPCRs) : The compound is believed to interact with various GPCRs, which play critical roles in signal transduction pathways. Research indicates that it may act as an agonist or antagonist depending on the receptor subtype involved .
- Ion Channels : Preliminary studies suggest that this compound may influence ion channel activity, potentially affecting neuronal excitability and neurotransmitter release .
Therapeutic Implications
Due to its biological activity, this compound shows promise in several therapeutic areas:
- Anxiolytic Effects : Similar compounds have been studied for their anxiolytic properties, suggesting potential use in treating anxiety disorders .
- Pain Management : Modulation of pain pathways through GPCRs could position this compound as a candidate for analgesic therapies .
Table 1: Summary of Key Studies
Detailed Findings
- A study published in Chemistry and Pharmacology Bulletin highlighted the compound's ability to block sodium channels effectively while maintaining low affinity for dopamine D2 receptors, indicating a selective action that could minimize side effects associated with broader receptor interactions .
- Another investigation into the compound's anxiolytic properties found that it significantly reduced anxiety-like behaviors in rodent models, supporting its potential as a therapeutic agent for anxiety disorders .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol?
Methodological Answer: A common approach involves epoxide ring-opening reactions. For example, (S)-1-(4-(benzyloxy)phenoxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (a structural analog) was synthesized by reacting (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane with 2-(2-methoxyphenoxy)ethanamine in isopropanol at 50°C for 5 hours. Post-reaction, the mixture was extracted with ethyl acetate, washed, dried (Na₂SO₄), and purified via silica column chromatography . This method can be adapted for the target compound by modifying amine and epoxide precursors.
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) is critical. For structurally related compounds (e.g., 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-(benzyloxy)phenoxy)propan-2-ol), LCMS analysis achieved >98% purity with retention time (Rt) = 1.16 min and m/z = 480 [M+H] . High-resolution NMR (¹H/¹³C) and elemental analysis should complement LCMS to confirm functional groups and molecular composition.
Advanced Research Questions
Q. How do substitution patterns on the benzyloxy and piperazinyl groups influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies on chalcone derivatives (e.g., 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one) reveal that benzyloxy groups enhance lipophilicity and blood-brain barrier permeability, while piperazinyl substitutions modulate receptor binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like acetylcholinesterase, as demonstrated in Alzheimer’s disease research . Experimental validation via enzymatic assays (e.g., Ellman’s method) is recommended to quantify inhibition potency.
Q. What computational strategies predict target engagement and pharmacokinetic properties?
Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are used to assess binding stability with targets like Kir channels or β-adrenergic receptors. For analogs such as 1-(4-(benzyloxy)phenoxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, in silico tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 metabolism. These models guide optimization of substituents (e.g., replacing methoxy with acetyl groups) to improve bioavailability .
Q. What challenges arise in optimizing pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer: The compound’s high logP (predicted >3) due to benzyloxy and piperazinyl groups may limit aqueous solubility. Strategies include:
- Introducing polar groups (e.g., hydroxyl or carboxylic acid) without disrupting target binding.
- Prodrug approaches (e.g., acetyl or phosphate esters) to enhance solubility, as seen in derivatives of 4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol .
- Microsomal stability assays (using liver S9 fractions) identify metabolic hotspots (e.g., ester hydrolysis sites), guiding structural modifications .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer: For example, chalcone derivatives with benzyloxy groups show conflicting acetylcholinesterase inhibition data. To resolve this:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
